tert-butyl N-(3-acetylnaphthalen-2-yl)carbamate
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Overview
Description
tert-Butyl N-(3-acetylnaphthalen-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-acetylnaphthalen-2-yl)carbamate typically involves the reaction of 3-acetylnaphthalene-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(3-acetylnaphthalen-2-yl)carbamate can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-acetylnaphthalen-2-yl)carbamate is used as a protecting group for amines in peptide synthesis and other organic transformations. Its stability under basic conditions makes it a valuable tool in multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-acetylnaphthalen-2-yl)carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases and proteases. The released amine can then interact with its molecular targets, such as receptors or enzymes, to exert its biological effects.
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl N-(3-acetylnaphthalen-2-yl)carbamate is unique due to the presence of the naphthalene ring, which provides additional steric hindrance and influences its reactivity. Compared to other carbamates, it offers enhanced stability and selectivity in chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(3-acetylnaphthalen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(19)14-9-12-7-5-6-8-13(12)10-15(14)18-16(20)21-17(2,3)4/h5-10H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLIAIHGDQHHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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